Ziprasidone N-Oxide

Pharmaceutical Analysis HPLC Method Validation Quality Control

Quantifying Ziprasidone Impurity 1 (N-Oxide) in API batches requires a fully characterized reference standard with certified purity. This Ziprasidone N-Oxide reference material resolves the challenge of unreliable impurity quantification caused by structural similarities with other process-related impurities. • Authenticated impurity standard for HPLC/UHPLC-MS/MS method development and system suitability testing. • Enables accurate quantitation per ICH Q3A/B for ANDA/DMF submissions. • Supplied with comprehensive characterization data; ships globally.

Molecular Formula C₂₁H₂₁ClN₄O₂S
Molecular Weight 428.94
CAS No. 188797-76-4
Cat. No. B1147609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiprasidone N-Oxide
CAS188797-76-4
Synonyms5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one
Molecular FormulaC₂₁H₂₁ClN₄O₂S
Molecular Weight428.94
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ziprasidone N-Oxide Identity and Research Utility


Ziprasidone N-Oxide (CAS 188797-76-4), chemically 4-(benzo[d]isothiazol-3-yl)-1-(2-(6-chloro-2-oxoindolin-5-yl)ethyl)piperazine 1-oxide, is a fully characterized reference standard of the atypical antipsychotic API Ziprasidone [1]. It is both a minor oxidative metabolite of Ziprasidone in humans and a recognized process-related impurity, designated as Ziprasidone Impurity 1 (N-Oxide) [2]. This compound is primarily utilized in pharmaceutical quality control (QC) and analytical method development, not for therapeutic application. Its value to scientific and industrial users lies in its role as an authenticated reference material for the quantification and identification of this specific impurity in drug substance and finished product testing .

Product Type Impurity Reference Standard
Primary Workflow Quantitative impurity analysis
Key Context HPLC / UHPLC-MS/MS method suitability

Why Ziprasidone N-Oxide Cannot Be Substituted


The analytical and regulatory purpose of Ziprasidone N-Oxide (Impurity 1) is distinct from other Ziprasidone-related compounds and cannot be fulfilled by substitutes like Ziprasidone N-Oxide Impurity 2 or 3. This is due to differences in chemical structure and polarity, which directly impact chromatographic behavior. As a specific oxidative product with a unique molecular formula (C₂₁H₂₁ClN₄O₂S) and molecular weight (428.94 g/mol), it exhibits distinct retention time and mass spectrometric properties [1]. Analytical methods, such as HPLC and UHPLC-MS/MS, are designed to resolve and quantify this specific N-oxide impurity from the parent drug and other impurities, including BITP, Chloroethyl-chloroindolinone, Zip-dimer, and Zip-BIT [2]. Using an incorrect impurity standard would lead to inaccurate method validation, failed system suitability tests, and unreliable quantification, thereby compromising the quality control and regulatory filing (e.g., ANDA) for Ziprasidone drug products [3].

Dimension
Ziprasidone N-Oxide (Impurity 1)
Other Impurities (e.g., Impurity 2, 3)
Chemical Identity
Specific N-oxide position
Different oxidation or side-chain variants
Chromatographic Behavior
Validated retention time for method specificity
Retention shift invalidates resolution
Regulatory Acceptance
Accepted for ANDA/DMF impurity profiling
Substitution may compromise filing data

Analytical and Procurement Evidence


Chromatographic Resolution from Parent Drug and Impurities

In a validated HPLC method, Ziprasidone N-Oxide demonstrates a distinct retention time, enabling its resolution from the active pharmaceutical ingredient (Ziprasidone) and other major impurities. This is a critical requirement for accurate quantification in pharmaceutical dosage forms [1].

HPLC Resolution
Method context
Resolved from parent drug & 4 impurities
Supports method specificity & system suitability
ICH-validated reverse-phase HPLC method
Pharmaceutical Analysis HPLC Method Validation Quality Control

Chemical Identity and Purity Specification

Ziprasidone N-Oxide is supplied as a characterized reference standard with a defined molecular weight and purity specification, which are essential for its use in quantitative analysis. A commercial source lists the purity as 95% [1].

Purity Specification
Data to verify
95% (reported)
Identity confirmation for quantitation
Supplier CoA value; verify independently
Reference Standard Analytical Chemistry Pharmaceutical Impurity

Application in UHPLC-MS/MS Methods

Ziprasidone N-Oxide is one of the main impurities analyzed in advanced UHPLC-MS/MS methods for the simultaneous determination of Ziprasidone and its related substances. These methods are developed to meet modern analytical demands for sensitivity and speed [1].

UHPLC-MS/MS Compatibility
Method context
Included in validated UHPLC-MS/MS method
Aligns with high-sensitivity analysis requirements
Reported faster analysis vs. HPLC-UV
Bioanalysis Mass Spectrometry Method Development

Procurement-Driven Applications


Pharmaceutical QC and Batch Release

As an identified impurity (Ziprasidone Impurity 1), Ziprasidone N-Oxide is a critical reference standard for quantifying impurity levels in Ziprasidone Active Pharmaceutical Ingredient (API) and finished drug products. Its use in validated HPLC methods is essential for ensuring batches meet pharmacopeial and ICH Q3A/B regulatory specifications before release [1]. Procurement supports routine QC and stability testing programs.

Analytical Method Development and Validation

Ziprasidone N-Oxide is required for developing and validating new analytical procedures, such as UHPLC-MS/MS methods. It serves as a key component in system suitability mixtures to demonstrate method specificity and resolution from the parent drug and other process-related impurities [2]. Its purchase is necessary for establishing robust, state-of-the-art analytical capabilities.

Regulatory Filing Support

Characterized impurity standards like Ziprasidone N-Oxide are indispensable for generating the analytical data required in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). Their use validates the analytical methods submitted to regulatory agencies, demonstrating control over the drug's impurity profile . Procurement is a prerequisite for generic drug development and manufacturing.

Application
Selection Property
Validation Focus
QC & batch release testing
Certified impurity identity
Chromatographic resolution & purity
Analytical method development
Method-specific retention behavior
System suitability & specificity
Regulatory filing (ANDA/DMF)
Characterized reference standard
Regulatory documentation compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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